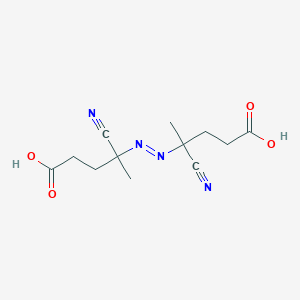
4,4'-Azobis(4-cyanovaleric acid)
Cat. No. B140894
Key on ui cas rn:
2638-94-0
M. Wt: 280.28 g/mol
InChI Key: VFXXTYGQYWRHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07399801B2
Procedure details


(wherein Me represents methyl and Ph represents phenyl), was dissolved in 3.0 g of methyl methacrylate as a monomer, and the solution was added into the reactor. After 20 minutes, as a polymerization initiator, 555 mg of 4,4′-azobis(4-cyanovaleric acid) together with 12 g of distilled water was added into the reactor. Stirring was performed at 80° C. for 20 minutes, and then 52.0 g of methyl methacrylate was dripped from the dropping funnel for over 90 minutes. After 30 minutes, 61.0 g of n-butyl acrylate as a monomer was dripped from the dropping funnel for over 1 hour. Stirring was performed at 80° C. for 6 hours, and the emulsion was salted out with calcium carbonate, followed by washing with distilled water. Thereby, 94.1 g of a methyl methacrylate-n-butyl acrylate diblock copolymer was produced. GPC confirmed that in the polymer, Mw=59,800, Mn=44,400, and Mw/Mn=1.35. 1H NMR analysis confirmed that the weight ratio of the poly(methyl methacrylate) portion to the poly(n-butyl acrylate) portion was 48:52, and that thiocarbonylthio groups were introduced at the poly(n-butyl acrylate) ends with an introduction rate of 84%.






Identifiers


|
REACTION_CXSMILES
|
O.[C:2]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH:3]=[CH2:4].[C:11](=O)([O-])[O-].[Ca+2]>C(OC)(=O)C(C)=C.N(C(C#N)(C)CCC(O)=O)=NC(C#N)(C)CCC(O)=O>[C:2]([O:6][CH3:7])(=[O:5])[C:3]([CH3:11])=[CH2:4].[C:2]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH:3]=[CH2:4] |f:2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
555 mg
|
|
Type
|
catalyst
|
|
Smiles
|
N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N
|
Step Five
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was added into the reactor
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was performed at 80° C. for 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dripped from the dropping funnel for over 90 minutes
|
|
Duration
|
90 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dripped from the dropping funnel for over 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was performed at 80° C. for 6 hours
|
|
Duration
|
6 h
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with distilled water
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 94.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
